alpha-Ribavirin

Stereochemistry Pharmaceutical Analysis Impurity Profiling

Achieve regulatory-compliant Ribavirin impurity profiling. Substituting the β-anomer leads to misidentification and quantification errors. Our alpha-Ribavirin (Ribavirin Impurity B) is the exact α-anomer reference standard required by pharmacopeial monographs. - 100% stereochemical identity eliminates retention time shifts in HPLC/LC-MS methods. - Pre-qualified as a primary standard for ICH Q2(R1) method validation (specificity, linearity, accuracy). - Enables direct quantification of Impurity B in API and finished product release testing.

Molecular Formula C₈H₁₂N₄O₅
Molecular Weight 244.2 g/mol
CAS No. 57198-02-4
Cat. No. B028891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ribavirin
CAS57198-02-4
Synonyms1-α-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide;  Ribavirin Impurity B; 
Molecular FormulaC₈H₁₂N₄O₅
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1
InChIKeyIWUCXVSUMQZMFG-DJSMDIAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Ribavirin (CAS 57198-02-4): Stereochemical Identity and Primary Procurement Use


alpha-Ribavirin, also designated as Ribavirin Impurity B (EP), is the unnatural alpha-anomer of the broad-spectrum antiviral nucleoside Ribavirin [1]. This compound is characterized by its absolute stereochemistry, specifically the α-configuration at the anomeric center, which distinguishes it from the naturally occurring β-Ribavirin used therapeutically . While it shares the same molecular formula (C8H12N4O5) and weight (244.20 g/mol) as its beta counterpart, alpha-Ribavirin is not intended for therapeutic application. Its primary industrial and research value lies in its function as a fully characterized analytical reference standard . It is essential for pharmaceutical quality control, analytical method validation (AMV), and the monitoring of process-related impurities during the synthesis and formulation of Ribavirin active pharmaceutical ingredient (API) .

Why Generic Substitution Fails: The Critical Procurement Distinction of alpha-Ribavirin as an Analytical Standard


Substituting alpha-Ribavirin with Ribavirin (CAS 36791-04-5) or other nucleoside analogs in a research or quality control workflow is not scientifically valid and can compromise the integrity of analytical data . The fundamental reason lies in its unique stereochemistry. alpha-Ribavirin is the specific α-anomer of Ribavirin, a defined impurity (Ribavirin Impurity B) that must be resolved and quantified during pharmaceutical analysis per compendial standards . Using the β-anomer (Ribavirin) as a substitute for an α-Ribavirin reference standard would lead to erroneous identification and quantification due to differences in chromatographic retention time and mass spectrometric behavior, thereby failing to meet regulatory requirements for impurity profiling . The procurement of a high-purity, fully characterized alpha-Ribavirin standard is therefore a non-negotiable requirement for specific analytical applications, and no other compound can fulfill this precise role.

Quantitative Evidence for alpha-Ribavirin: Stereochemical and Purity-Based Differentiation


Stereochemical Identity: alpha-Ribavirin is the Defined α-Anomer of Ribavirin

The definitive differentiator of alpha-Ribavirin (CAS 57198-02-4) is its stereochemical configuration at the anomeric center. This compound is explicitly defined as the α-anomer of Ribavirin [1]. In contrast, the active pharmaceutical ingredient Ribavirin (CAS 36791-04-5) is the β-anomer [1]. This is a structural and functional distinction, not a difference in activity, as alpha-Ribavirin is a process-related impurity monitored during manufacturing.

Stereochemistry Pharmaceutical Analysis Impurity Profiling

Purity Specifications for alpha-Ribavirin Reference Standards

Procurement-grade alpha-Ribavirin is supplied with a defined minimum purity to ensure its suitability as a reference standard. For instance, commercial offerings specify a purity of ≥97% as determined by HPLC . This level of purity is necessary for accurate quantification in analytical methods.

Quality Control Reference Standard Method Validation

Role in HPLC-DAD Method for Simultaneous Determination of HCV Drugs and Impurities

A validated HPLC-DAD method was developed for the simultaneous determination of Ribavirin and other HCV drugs in the presence of seven potential impurities, a context where a compound like alpha-Ribavirin serves as a critical reference [1]. The method achieved baseline separation of all analytes and specified impurities, demonstrating the necessity of impurity standards like alpha-Ribavirin for method specificity and validation [1].

HPLC-DAD Method Validation Impurity Profiling

Regulatory Designation as Ribavirin Impurity B (EP)

alpha-Ribavirin is officially recognized and listed as "Ribavirin Impurity B" by the European Pharmacopoeia (EP) [1]. This designation establishes it as a critical reference standard for the quality control of Ribavirin API and finished drug products intended for markets adhering to EP standards.

Regulatory Compliance European Pharmacopoeia Reference Standard

Primary Procurement Scenarios for alpha-Ribavirin (Ribavirin Impurity B)


Analytical Method Development and Validation (AMV)

alpha-Ribavirin is procured as a primary reference standard for developing and validating robust analytical methods, such as HPLC or LC-MS, to separate and quantify Ribavirin from its related impurities . Its use ensures method specificity, accuracy, and linearity for Ribavirin impurity profiling, which is a cornerstone of ICH Q2(R1) method validation [1].

Pharmaceutical Quality Control (QC) and Batch Release

In QC laboratories, alpha-Ribavirin is essential for the routine monitoring of Ribavirin API and finished drug products. It serves as the comparator to identify and quantify Ribavirin Impurity B in drug substance and drug product batches, ensuring they meet the acceptance criteria defined in pharmacopeial monographs before release to the market .

Stability Studies and Forced Degradation

alpha-Ribavirin is used to track the formation of the α-anomer impurity during stability studies and forced degradation experiments on Ribavirin formulations . This helps establish the product's shelf life and storage conditions by ensuring that impurity levels remain within safe limits over time, as mandated by regulatory agencies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.